

Technical Support Center: ML-00253764 Hydrochloride In Vivo Toxicity and Tolerability

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B2535455

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Audience: Researchers, scientists, and drug development professionals.

This technical support center provides a comprehensive guide to the in vivo toxicity and tolerability of **ML-00253764 hydrochloride**. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is **ML-00253764 hydrochloride** and what is its primary mechanism of action?

A1: **ML-00253764 hydrochloride** is a non-peptide, brain-penetrant antagonist of the melanocortin-4 receptor (MC4R).[1][2] Its primary mechanism of action is to block the signaling of the MC4R, which is involved in regulating energy homeostasis, appetite, and other physiological processes.[3]

Q2: What is the known in vivo tolerability of **ML-00253764 hydrochloride** in preclinical models?

A2: In preclinical studies using mouse models of cancer, **ML-00253764 hydrochloride** has been reported to be well-tolerated. Specifically, in studies where it was administered to evaluate its anti-tumor activity, it did not cause significant weight loss or genotoxicity.[4][5]

Q3: What are the potential adverse effects of modulating the MC4R pathway?

A3: The MC4R pathway is crucial for regulating appetite and energy balance.[6] While **ML-00253764 hydrochloride** has shown good tolerability in specific studies, antagonism of the MC4R can theoretically lead to increased food intake.[7][8] Additionally, activation of the MC4R has been linked to increases in blood pressure, suggesting that antagonism might have cardiovascular effects that should be monitored.[9]

Q4: What vehicle can be used for in vivo administration of **ML-00253764 hydrochloride**?

A4: For in vivo studies in mice, ML-00253764 has been dissolved in a mixture of polyethylene glycol 200 and saline.[10] The choice of vehicle is critical and should be tested for its own potential toxicity in a control group.

Troubleshooting Guide: In Vivo Experiments

Issue	Potential Cause	Recommended Action
Unexpected Animal Mortality or Severe Adverse Reactions	Dosing error (calculation or administration).	Double-check all dose calculations and ensure proper training in the administration technique (e.g., oral gavage, intraperitoneal injection).
Vehicle toxicity.	Always include a vehicle-only control group to rule out adverse effects from the vehicle.	
Compound precipitation in formulation.	Ensure the compound is fully dissolved. You may need to adjust the vehicle composition or sonicate the solution. Prepare fresh formulations for each experiment.	
Inconsistent Results Between Animals or Experiments	Variability in animal health or environment.	Ensure animals are properly acclimatized and housed in a controlled environment. Use animals of the same age, sex, and strain.
Inconsistent formulation preparation.	Standardize the formulation protocol, including the order of solvent addition and mixing method.	
Degradation of the compound.	Store the compound and its formulations under appropriate conditions (e.g., protected from light, at the recommended temperature) and prepare fresh solutions as needed.	
Lack of Expected Efficacy	Insufficient dose or bioavailability.	Consider conducting a dose-response study to determine the optimal dose.

Pharmacokinetic studies can help understand the exposure levels of the compound.

Inappropriate route of administration.	The route of administration can significantly impact drug exposure. Ensure the chosen route is appropriate for the experimental model and therapeutic goal.
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Quantitative Data Summary

Disclaimer: The following tables provide representative data based on typical preclinical toxicology studies. Specific quantitative toxicity data for **ML-00253764 hydrochloride** from dedicated toxicology studies are not publicly available. Researchers should perform their own dose-range finding studies to determine the appropriate dose for their specific model and experimental conditions.

Table 1: Illustrative Acute Toxicity Profile of a Hypothetical MC4R Antagonist in Rodents

Species	Route of Administration	Dose (mg/kg)	Observation Period	Key Observations	Estimated MTD (mg/kg)
Mouse	Oral (gavage)	50, 150, 500	14 days	No adverse effects at 50 mg/kg. Mild sedation at 150 mg/kg. Lethargy and significant weight loss at 500 mg/kg.	~150
Rat	Intraperitoneal	25, 75, 200	14 days	No adverse effects at 25 mg/kg. Ataxia and piloerection at 75 mg/kg. Severe neurotoxicity at 200 mg/kg.	~75

Table 2: Illustrative Repeated-Dose Tolerability of a Hypothetical MC4R Antagonist in Rodents (28-day study)

Species	Route of Administration	Dose (mg/kg/day)	Key Findings	No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day)
Rat	Oral (gavage)	10, 30, 90	Increased food consumption and slight weight gain at ≥ 30 mg/kg/day. No changes in clinical pathology or histopathology.	10
Dog	Oral (capsule)	5, 15, 45	Emesis observed in some animals at 45 mg/kg/day. No other significant findings.	15

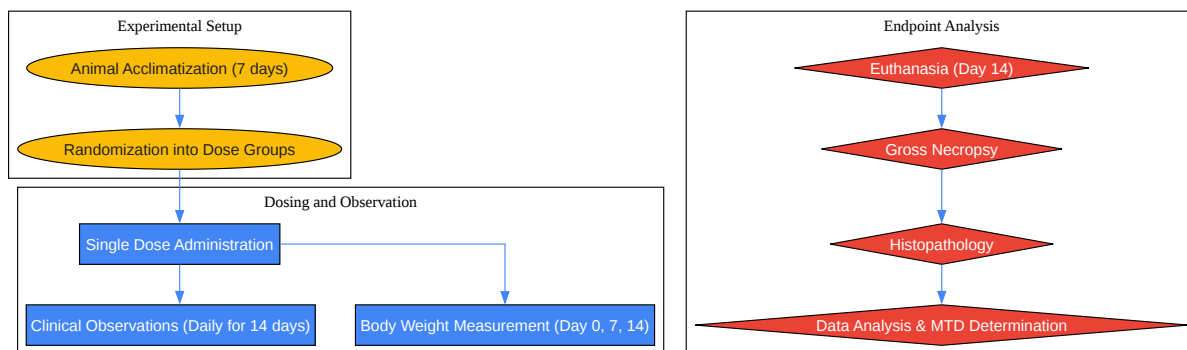
Experimental Protocols

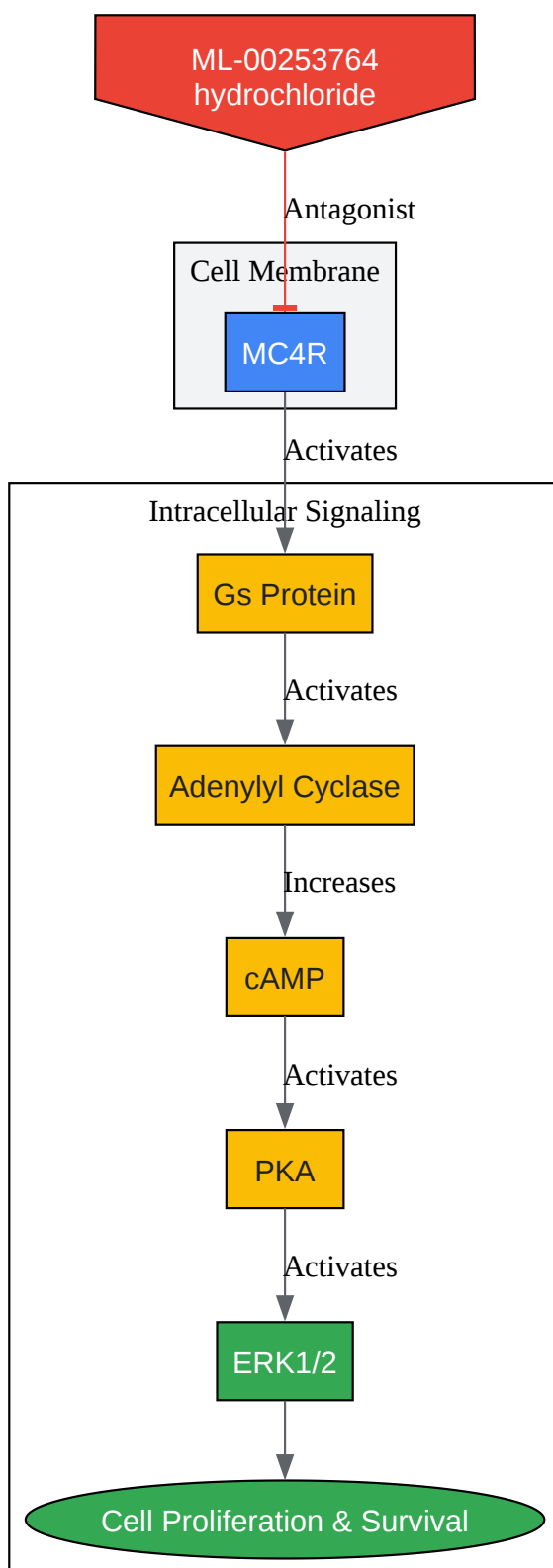
Protocol 1: Acute Oral Toxicity Study in Mice (Illustrative Example)

- Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of **ML-00253764 hydrochloride** after a single oral administration.
- Test System: Healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, with equal numbers of males and females.
- Groups:
 - Group 1: Vehicle control
 - Group 2: Low dose (e.g., 50 mg/kg)

- Group 3: Mid dose (e.g., 150 mg/kg)
- Group 4: High dose (e.g., 500 mg/kg) (n=5 per sex per group)
- Dose Administration: A single dose administered by oral gavage.
- Observations:
 - Mortality and Clinical Signs: Observe continuously for the first 4 hours post-dosing, then daily for 14 days. Note any changes in behavior, appearance, or signs of toxicity.
 - Body Weight: Record on Day 0 (pre-dose), Day 7, and Day 14.
- Endpoint: At Day 14, euthanize all surviving animals. Conduct a gross necropsy on all animals. For the control and high-dose groups, collect major organs for histopathological analysis.
- MTD Determination: The MTD is the highest dose that does not cause mortality, serious clinical signs, or more than a 10% reduction in body weight.

Mandatory Visualization





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